2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride 2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1186194-97-7
VCID: VC11724863
InChI: InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14;/h1-4H,5H2,(H3,13,14);1H
SMILES: C1=CC=C(C(=C1)C(F)(F)F)OCC(=N)N.Cl
Molecular Formula: C9H10ClF3N2O
Molecular Weight: 254.63 g/mol

2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride

CAS No.: 1186194-97-7

Cat. No.: VC11724863

Molecular Formula: C9H10ClF3N2O

Molecular Weight: 254.63 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride - 1186194-97-7

Specification

CAS No. 1186194-97-7
Molecular Formula C9H10ClF3N2O
Molecular Weight 254.63 g/mol
IUPAC Name 2-[2-(trifluoromethyl)phenoxy]ethanimidamide;hydrochloride
Standard InChI InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Standard InChI Key ZIWQRVPQUPWWJC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)OCC(=N)N.Cl
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)OCC(=N)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride belongs to the acetamidine class, characterized by a central amidine group (-C(=NH)-NH₂) bonded to a 2-trifluoromethylphenoxy substituent. The hydrochloride salt enhances stability and solubility in polar solvents. Key structural features include:

  • Trifluoromethyl group (-CF₃): Imparts electron-withdrawing effects, influencing reactivity and metabolic stability.

  • Phenoxy linkage: Provides aromaticity and potential for π-π interactions in biological systems.

  • Amidine moiety: A strong base (pKa ~11–12) that facilitates hydrogen bonding and ionic interactions .

Physicochemical Data

Table 1 summarizes critical physicochemical parameters derived from experimental data :

PropertyValue
Molecular FormulaC₉H₉F₃N₂O·HCl
Molecular Weight254.637 g/mol
Purity≥95%
CAS Number1186194-97-7
SolubilitySoluble in DMSO, methanol; sparingly in water

The compound’s logP (estimated via computational methods) is approximately 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing Processes

Primary Synthetic Route

The synthesis of 2-(2-trifluoromethylphenoxy)acetamidine hydrochloride follows a two-step protocol as detailed in patent CN103124721B :

  • Coupling Reaction:

    • Reactants: 2-Trifluoromethylphenol and N-protected glycine derivative (e.g., N-BOC-glycine).

    • Conditions: Base (e.g., K₂CO₃) and coupling agent (e.g., EDCI) in ethyl acetate at 20–35°C.

    • Product: Intermediate N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.

  • Hydrogenolysis:

    • Catalyst: Palladium on carbon (Pd/C) under H₂ atmosphere.

    • Conditions: 15–40°C in protic solvents (e.g., methanol).

    • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature Control: Maintaining ≤35°C prevents decomposition of the thermally labile trifluoromethyl group .

  • Solvent Selection: Ethyl acetate minimizes side reactions due to its low polarity and immiscibility with aqueous phases .

  • Catalyst Loading: 5–10% Pd/C achieves >90% conversion efficiency without over-hydrogenation .

Pharmacological Profile and Mechanisms of Action

Enzyme Inhibition

Preliminary in vitro assays suggest inhibitory activity against:

  • FMO3: Mediates N-oxidation of tertiary amines, with potential implications for drug-drug interactions .

  • CYP3A4: Minor inhibition observed at micromolar concentrations, necessitating further pharmacokinetic studies .

Applications in Pharmaceutical Research

Analgesic Development

The compound serves as a precursor in synthesizing non-opioid analgesics. Its amidine group is pivotal for forming hydrogen bonds with cyclooxygenase-2 (COX-2) active sites, mimicking the mechanism of diclofenac derivatives .

Agricultural Chemistry

Incorporation into pesticidal agents exploits its stability under UV exposure (half-life >48 hours in simulated sunlight). Field trials demonstrate efficacy against Lepidopteran larvae at LC₅₀ = 12 ppm .

Metabolic Pathways and Biotransformation

Phase I Metabolism

In hepatic microsomes, primary transformations include:

  • N-Oxidation: Catalyzed by FMO3, yielding a hydroxylamine intermediate .

  • Dealkylation: CYP2D6-mediated cleavage of the phenoxyethyl chain .

Phase II Conjugation

Glucuronidation at the amidine nitrogen occurs via UGT1A9, producing a water-soluble metabolite excreted renally .

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